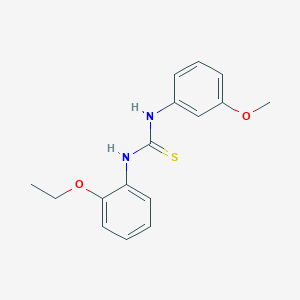![molecular formula C13H24N2O4S B5739393 N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5739393.png)
N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-cyclohexyl-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide likely shares characteristics with sulfonamide derivatives, known for their wide range of applications in medicinal chemistry and organic synthesis. Sulfonamides are a group of organic compounds where the sulfonamide functional group connects to an aryl or alkyl group. These compounds are synthesized through various chemical reactions, often involving the substitution of suitable functional groups with sulfonamide groups.
Synthesis Analysis
The synthesis of sulfonamide derivatives can be achieved through multiple methods, including the reaction of amines with sulfonyl chlorides or through the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This process is significant for eliminating concerns over genotoxic impurities that can arise from alternative methods (Rosen et al., 2011).
Molecular Structure Analysis
The molecular structure of sulfonamides, including N-cyclohexyl derivatives, often involves complex interactions and conformations. Studies on related compounds, such as N-methyl-N-(4-nitro-2-phenoxyphenyl)methanesulfonamide, provide insights into the conformation and potential reactivity of these molecules. Structural analysis through crystallography and spectroscopy aids in understanding their biological activity and chemical reactivity (Michaux et al., 2001).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including Pd-catalyzed N-arylation and electrochemical synthesis, leading to diverse sulfonamide derivatives. These reactions demonstrate the versatility and reactivity of the sulfonamide group in organic synthesis. For instance, electrochemical synthesis in aqueous solutions has been used to produce new sulfonamide derivatives, showcasing the method's efficiency and versatility (Beiginejad & Nematollahi, 2014).
properties
IUPAC Name |
N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-20(17,18)15(12-5-3-2-4-6-12)11-13(16)14-7-9-19-10-8-14/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGWRZYJGPASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCOCC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-N-[2-(4-morpholinyl)ethyl]-3-furamide](/img/structure/B5739318.png)
![N-[4-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5739330.png)


![N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5739374.png)


![ethyl 4-{[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]amino}benzoate](/img/structure/B5739397.png)
![2-[5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739404.png)
![6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5739411.png)
![2-adamantyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B5739412.png)
![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5739418.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)